2,3-Anthracenedicarboxylic Anhydride
Overview
Description
2,3-Anthracenedicarboxylic Anhydride, also known as Anthra[2,3-c]furan-1,3-dione, is an organic compound with the molecular formula C16H8O3 . It has a molecular weight of 248.23 g/mol . This compound is a widely used organic compound with versatile applications in various fields of research and industry.
Molecular Structure Analysis
The compound has a complex structure with a 2D and 3D conformer . The IUPAC name is naphtho2,3-fbenzofuran-1,3-dione . The InChI and Canonical SMILES representations provide a detailed description of the molecular structure .Chemical Reactions Analysis
Acid anhydrides react with water to form carboxylic acids . They also react with amines to form amides . The presence of pyridine facilitates proton transfers during the reaction .Physical And Chemical Properties Analysis
2,3-Anthracenedicarboxylic Anhydride has a density of 1.453 g/cm3 . Its boiling point is 497.482ºC at 760 mmHg . The compound is a solid at 20 degrees Celsius . It has a topological polar surface area of 43.4 Ų .Scientific Research Applications
Application in Biologically Active Compounds Research
Specific Scientific Field
Chemistry of Heterocyclic Compounds
Summary of the Application
Derivatives of anthra[2,3-b]furan-5,10-diones hold promise for various fields of science and technology, especially in the search for biologically active compounds .
Methods of Application
The review covers all currently known methods for the cyclization of linear anthrafurandiones, the first examples of which were synthesized approximately 30 years ago . The material has been arranged mainly in the order of increasing degree of substitution in anthrafurandiones .
Results or Outcomes
Anthraquinones (9,10-anthracenediones) are widely used in various branches of chemistry, chemical technology, medicine, and other fields of science and technology . The α-aryloxy derivatives of anthraquinone and naphthacenequinone having photochromic properties can be potentially used in nano-technology, microelectronics, laser technology, and information storage .
Application in Antitumor Research
Specific Scientific Field
European Journal of Medicinal Chemistry
Summary of the Application
Among 13 newly synthesized derivatives, the majority of 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxamides demonstrated a high antiproliferative potency against a panel of wild type and drug-resistant tumor cell lines .
Methods of Application
The methods of application involve the synthesis of 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxamides .
Results or Outcomes
These compounds showed a superior property over the reference drug doxorubicin or lead naphtho[2,3-f]indole-5,10-dione 2 .
Application in Antibacterial Research
Specific Scientific Field
Summary of the Application
Furan derivatives, including Anthra[2,3-c]furan-1,3-dione, have shown significant potential in the realm of medicinal chemistry, particularly in the development of new antibacterial agents .
Methods of Application
The methods of application involve the synthesis of various furan derivatives and their subsequent testing against different bacterial strains .
Results or Outcomes
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
Application in Anticancer Research
Specific Scientific Field
Summary of the Application
Anthraquinones, which include Anthra[2,3-c]furan-1,3-dione, are privileged chemical scaffolds that have been used for centuries in various therapeutic applications, including as anticancer agents .
Methods of Application
The methods of application involve the synthesis of new anthraquinone-based compounds and their subsequent testing in cell-based models .
Results or Outcomes
Most of the anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins .
Application in Biosensing and Bioimaging
Specific Scientific Field
Summary of the Application
Indane-1,3-dione, a structure similar to Anthra[2,3-c]furan-1,3-dione, is used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
Methods of Application
The methods of application involve the synthesis of various indane-1,3-dione derivatives and their subsequent testing in different biosensing and bioimaging applications .
Results or Outcomes
Indane-1,3-dione-based structures have been used in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications .
Application in Antifungal and Antiviral Research
Summary of the Application
Anthraquinones, including Anthra[2,3-c]furan-1,3-dione, have applications in antifungal and antiviral therapeutic settings .
Results or Outcomes
Anthraquinone-based compounds have shown significant potential in the treatment of various fungal and viral diseases .
Safety And Hazards
Future Directions
The compound has versatile applications in various fields of research and industry. A recent paper discusses the synthesis of a 2,3-Anthracenedicarboxylic-acid-derived fluorophore and chemiluminophore incorporating dipicolylaminomethyl receptors, and their luminescence responses to metal ions . This suggests potential future directions in the field of luminescence research.
properties
IUPAC Name |
naphtho[2,3-f][2]benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O3/c17-15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16(18)19-15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXNLGUENUIIRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C(=O)OC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455128 | |
Record name | 2,3-Anthracenedicarboxylic Anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Anthracenedicarboxylic Anhydride | |
CAS RN |
6812-14-2 | |
Record name | 2,3-Anthracenedicarboxylic Anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Anthracenedicarboxylic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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